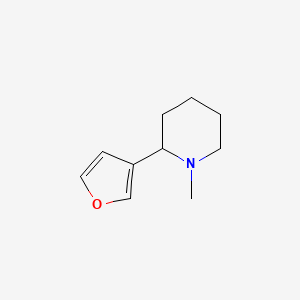

2-(Furan-3-yl)-1-methylpiperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

2-(furan-3-yl)-1-methylpiperidine |

InChI |

InChI=1S/C10H15NO/c1-11-6-3-2-4-10(11)9-5-7-12-8-9/h5,7-8,10H,2-4,6H2,1H3 |

InChI Key |

KADSEXWRKRGPKC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCCC1C2=COC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Furan 3 Yl 1 Methylpiperidine

De Novo Synthesis Approaches for 2-(Furan-3-yl)-1-methylpiperidine

The construction of the this compound core can be approached through various synthetic strategies, primarily involving the formation of the piperidine (B6355638) ring with the furan-3-yl substituent already in place or introduced during the cyclization process, followed by N-methylation.

Multistep Synthetic Routes to the this compound Core

While a direct, one-pot synthesis of this compound is not prominently described in the literature, its synthesis can be envisioned through established methodologies for piperidine synthesis. One plausible approach involves the catalytic hydrogenation of a corresponding pyridine (B92270) precursor, 3-(pyridin-2-yl)furan. However, it is noted that the hydrogenation of pyridines bearing furan (B31954) or thiophene (B33073) substituents can sometimes lead to ring opening of the heteroaromatic substituent nih.gov.

A more general and widely applicable method is the reductive amination of a suitable dicarbonyl compound. For instance, a 1,5-dicarbonyl compound bearing a furan-3-yl group could be cyclized in the presence of methylamine. The double reductive amination (DRA) of dicarbonyl compounds is a powerful tool for constructing the piperidine skeleton chim.it. This process involves the condensation of an amine with two carbonyl groups, followed by reduction of the resulting imine or enamine intermediates.

Another potential route could involve the rearrangement of other heterocyclic systems. For example, certain pyran or pyrrolidine (B122466) derivatives can be transformed into piperidines under specific reaction conditions. A video resource has pointed out that 3-hydroxypyridine, which can be prepared from furfural (B47365), is a viable precursor for 3-hydroxypiperidines youtube.com. A similar strategy starting from a furan-3-yl substituted precursor could be developed.

Stereoselective Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure 2-substituted piperidines is a significant challenge in organic synthesis. For this compound, stereoselective synthesis could be achieved through several strategies:

Chiral Pool Synthesis: Starting from a chiral precursor that already contains the desired stereochemistry.

Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity during the ring-forming reaction. For example, asymmetric hydrogenation of a suitable tetrahydropyridine (B1245486) precursor or an enamine intermediate could provide access to a specific enantiomer.

Resolution of Racemates: Synthesizing the racemic mixture of this compound and then separating the enantiomers using a chiral resolving agent or through chiral chromatography.

Functionalization and Derivatization Strategies for this compound

Once the this compound scaffold is obtained, it can be further modified to explore its chemical space and generate analogues with potentially interesting properties.

Modification of the Piperidine Ring System in this compound

The piperidine ring offers several positions for functionalization. The nitrogen atom, already methylated, could potentially be demethylated and re-alkylated with different substituents. The carbon atoms of the piperidine ring can also be functionalized. For example, oxidation of the piperidine ring could introduce a carbonyl group, leading to a piperidinone derivative. A study on the synthesis of 3,5-bis(furan-2-ylmethylidene)piperidin-4-one demonstrates the feasibility of introducing substituents onto the piperidine ring of furan-containing piperidines researchgate.net.

Exploration of Linker Chemistry in this compound Analogues

The concept of "linker chemistry" is crucial in drug design, particularly for connecting a pharmacophore to another molecular entity, such as in antibody-drug conjugates or bifunctional molecules. For this compound, linker chemistry could be explored by introducing a functional group on either the piperidine or the furan ring that allows for covalent attachment to a linker.

For instance, a hydroxyl or amino group could be introduced on the piperidine ring, or a formyl or carboxyl group on the furan ring. These functional groups can then be used to attach various linkers, such as polyethylene (B3416737) glycol (PEG) chains, alkyl chains, or more complex cleavable or non-cleavable linkers, depending on the desired application. The synthesis of N-substituted 5-(hydroxymethyl)-2-furfuryl amines via reductive amination of 5-hydroxymethylfurfural (B1680220) provides a relevant example of introducing a functional handle on a furan ring that can be used for further conjugation nih.gov.

Novel Synthetic Catalysis for this compound Production

The construction of the this compound scaffold would involve the formation of the piperidine ring and the crucial carbon-carbon bond connecting it to the furan-3-yl moiety. Modern catalysis offers several powerful, atom-economical methods to achieve this.

A highly innovative and relevant strategy involves the catalytic conversion of furan-based platform chemicals directly into piperidines. Groundbreaking research has demonstrated the one-pot transformation of furfural, a biomass-derived aldehyde, into piperidine with yields as high as 93%. nih.gov This process utilizes a unique surface single-atom alloy (SSAA) catalyst, specifically a Ruthenium-Cobalt nanoparticle system on a hydroxyapatite (B223615) support (Ru₁CoNP/HAP). nih.gov The reaction proceeds through a cascade of steps including reductive amination of the furan aldehyde, hydrogenation of the furan ring to tetrahydrofurfurylamine (B43090) (THFAM), and subsequent ring rearrangement to form the piperidine. nih.gov

This catalytic system's value is highlighted by its ability to facilitate the synthesis of various substituted piperidines from substituted furfurals. nih.gov A hypothetical, yet chemically sound, application of this technology for producing the target compound would start with 3-furaldehyde (B129913). The subsequent N-methylation of the resulting 2-(furan-3-yl)piperidine would yield the final product.

Table 1: Example of Catalyst Performance in a Related Furan-to-Piperidine Transformation

This interactive table presents data from the catalytic conversion of furfural to piperidine using the Ru₁CoNP/HAP catalyst, illustrating the potential of this novel catalytic approach.

| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | NH₃ Pressure (MPa) | Time (h) | Furfural Conversion (%) | Piperidine Yield (%) | Reference |

| Ru₁Co₂₀/HAP | 180 | 1 | 0.5 | 24 | 100 | 93 | nih.gov |

| Ru₁₀Co₁₀/HAP | 180 | 1 | 0.5 | 24 | 100 | 62 | nih.gov |

| Co/HAP | 180 | 1 | 0.5 | 24 | 100 | 5 | nih.gov |

| Ru/HAP | 180 | 1 | 0.5 | 24 | 100 | 12 | nih.gov |

This data is for the conversion of furfural to piperidine and serves as an illustrative example of the catalyst's efficacy in a closely related synthesis.

Other modern catalytic methods for piperidine synthesis include the hydrogenation of corresponding pyridine precursors and various cyclization reactions. mdpi.com For instance, transition-metal-catalyzed C-C bond activation of furan-fused cyclobutanones has been developed for creating fused lactam structures, showcasing the potential for complex ring formation involving furans. nih.gov While not a direct route, such strategies underscore the ongoing innovation in forming bonds between furan and other cyclic systems.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be designed to align with the principles of green chemistry, which aim to reduce or eliminate hazardous substances and increase efficiency. nih.gov

A cornerstone of a green synthesis for this target molecule would be the use of renewable starting materials. Furans are considered key platform chemicals derivable from lignocellulosic biomass. nih.gov Specifically, furfural and its derivatives are produced from the dehydration of sugars found in agricultural waste, providing a sustainable alternative to fossil fuel-based feedstocks. nih.gov The catalytic conversion of such bio-derived furans into piperidines represents a significant advancement in sustainable chemical production. nih.govyoutube.com

Key green chemistry principles applicable to the synthesis include:

Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. The aforementioned cascade reaction from a furan aldehyde to a piperidine is highly atom-economical. nih.gov

Use of Catalysis : Employing catalytic reagents in small amounts is superior to using stoichiometric reagents. The Ru₁CoNP/HAP system is a prime example of a highly efficient, recyclable catalyst. nih.gov Organocatalysis is also gaining popularity as a greener alternative to traditional metal catalysis for piperidine synthesis. mdpi.com

Solvent-Free or Safer Solvents : The development of solvent-free reactions is a key goal of green chemistry. For example, new thiophene-based Schiff bases containing piperidine rings have been synthesized without any catalyst or solvent, achieving high yields in short reaction times. acgpubs.org Where solvents are necessary, using environmentally benign options like water or ethanol (B145695) is preferred.

Renewable Feedstocks : As discussed, starting from biomass-derived 3-furaldehyde would be a central feature of a green synthesis pathway. The synthesis of 3-methylfuran, a related 3-substituted furan, has been well-established, indicating the feasibility of producing the necessary precursors. orgsyn.org

Table 2: Application of Green Chemistry Principles to a Hypothetical Synthesis

This table outlines how green chemistry principles could be applied to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Renewable Feedstock | Use of 3-furaldehyde, derived from lignocellulosic biomass. nih.govnih.gov |

| Catalysis | Employment of a recyclable, high-efficiency catalyst like a Ru-Co single-atom alloy. nih.gov |

| Atom Economy | One-pot cascade reaction (reductive amination, hydrogenation, ring rearrangement) to maximize atom incorporation. nih.gov |

| Safer Solvents | Potential for reactions in greener solvents like water or under solvent-free conditions. acgpubs.org |

| Energy Efficiency | Performing reactions under mild conditions (e.g., moderate temperatures and pressures) to reduce energy consumption. nih.gov |

By integrating these novel catalytic methods and green chemistry principles, the production of this compound can be envisioned as a modern, efficient, and sustainable process, even in the absence of specific, dedicated literature.

Computational and Structural Elucidation Studies of 2 Furan 3 Yl 1 Methylpiperidine

Molecular Modeling and Quantum Chemical Calculations for 2-(Furan-3-yl)-1-methylpiperidine

Molecular modeling and quantum chemical calculations serve as powerful tools to explore the intrinsic properties of this compound. These methods allow for the detailed examination of its three-dimensional structure and electronic characteristics, which are fundamental to its chemical behavior.

The conformational landscape of this compound is primarily defined by the stereochemistry of the piperidine (B6355638) ring and the orientation of its substituents. The piperidine ring typically adopts a chair conformation to minimize steric strain. For the N-methyl group, two principal conformations are possible: axial and equatorial. Generally, the equatorial position is energetically favored to reduce 1,3-diaxial interactions. However, the inversion of the tertiary amine group between these two alignments is a known phenomenon in N-methylpiperidine systems. rsc.org

The 2-substituted furan-3-yl group can also exist in either an axial or equatorial position. The interplay of steric and electronic effects determines the most stable conformation. Computational studies on substituted piperidines have shown that the conformational preferences are influenced by a combination of electrostatic interactions, hyperconjugation, and steric factors. researchgate.net For this compound, it is anticipated that the diequatorial conformer (both the N-methyl and the furan-3-yl groups in equatorial positions) would be the most stable ground-state conformation.

Ultrafast conformational dynamics can be induced by electronic excitation, leading to coherent oscillatory motions and potential interconversion between conformers like chair and twist structures. rsc.org Density Functional Theory (DFT) calculations are commonly employed to determine the minimum-energy geometries and the relative energies of different conformers. scielo.br

Table 1: Predicted Relative Energies of this compound Conformers This table presents hypothetical data based on common principles of conformational analysis for illustrative purposes.

| Conformer (N-Methyl, Furan-3-yl) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Equatorial, Equatorial | 0.00 | 95.8 |

| Equatorial, Axial | 2.20 | 2.1 |

| Axial, Equatorial | 2.50 | 1.6 |

| Axial, Axial | 5.00 | <0.5 |

Electronic Structure and Reactivity Descriptors of this compound

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for elucidating the electronic structure of this compound. dntb.gov.ua Methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) are often used to optimize the molecular geometry and calculate various electronic properties. epstem.netrsc.org

Key reactivity descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. dntb.gov.ua

Another important tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. Red regions on the MEP map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor) and are prone to nucleophilic attack. For this compound, the oxygen atom of the furan (B31954) ring and the nitrogen atom of the piperidine ring are expected to be the primary sites of negative potential.

Table 2: Calculated Electronic Properties of this compound This table presents hypothetical data based on typical DFT calculation results for similar heterocyclic compounds for illustrative purposes.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | 5.7 eV |

| Dipole Moment | 1.9 D |

Molecular Docking and Dynamics Simulations with this compound

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand such as this compound might interact with a biological receptor. These methods are fundamental in drug discovery for predicting binding modes and affinities. mdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com The interaction between this compound and a target protein would involve various non-covalent interactions, including hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions. mdpi.commdpi.com

The protonated amine of the piperidine ring can form a crucial electrostatic interaction with negatively charged amino acid residues, such as aspartic acid (Asp) or glutamic acid (Glu), in a receptor's binding pocket. mdpi.com The furan ring's oxygen atom can act as a hydrogen bond acceptor. The aromatic furan ring and the aliphatic piperidine ring can also engage in hydrophobic and van der Waals interactions with nonpolar residues of the receptor. mdpi.com

Molecular Dynamics (MD) simulations can further refine the docked pose and provide insights into the stability of the ligand-receptor complex over time. nih.govrsc.org MD simulations track the movements of atoms and can reveal conformational changes in both the ligand and the receptor upon binding, offering a more dynamic picture of the interaction. mdpi.com

Computational methods can be used to predict the binding affinity of analogues of this compound. By systematically modifying the structure—for instance, by adding substituents to the furan or piperidine rings—researchers can explore how these changes affect the interaction with a target receptor.

The binding affinity (often expressed as pKi or pIC50) can be estimated using scoring functions in docking programs or more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI). Studies on related structures, such as fentanyl analogues, demonstrate that even small structural modifications, like altering an alkyl chain length or changing an aromatic substituent, can significantly impact binding potency. mdpi.com For example, replacing flexible alkyl linkers in some piperidine-containing ligands with more rigid moieties has been shown to enhance binding affinity. nih.gov This suggests that modifications to the linker between the furan and piperidine rings could be a strategy to optimize the binding of this compound analogues.

Table 3: Hypothetical Binding Affinity Predictions for Analogues This table presents hypothetical data based on structure-activity relationship principles for illustrative purposes.

| Analogue Modification | Predicted Binding Affinity (pKi) | Key Interaction Change |

| Parent Compound | 7.2 | Baseline |

| Add 5-methyl to furan ring | 7.5 | Increased hydrophobic contact |

| Add 4-fluoro to piperidine ring | 7.3 | Altered electrostatic potential |

| Replace furan with thiophene (B33073) | 7.1 | Modified H-bonding capacity |

| N-ethyl instead of N-methyl | 6.9 | Increased steric hindrance |

Chemoinformatics and QSAR Approaches for this compound Derivatives

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies provide a framework for systematically relating the chemical structure of a series of compounds to their biological activity.

QSAR modeling involves the development of a mathematical equation that correlates variations in the physicochemical properties of a set of molecules with their observed biological activities. nih.gov For a series of this compound derivatives, a QSAR model could be built to predict their activity against a specific biological target, such as an enzyme or receptor.

The process begins with calculating a wide range of molecular descriptors for each derivative. These can include 2D descriptors (e.g., topological indices, atom counts) and 3D descriptors (e.g., steric and electronic fields). nih.gov Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN) are then used to select the most relevant descriptors and build the predictive model. nih.gov

A robust QSAR model, once validated internally and externally, can be used to predict the activity of newly designed, untested derivatives. nih.govnih.gov This in silico screening helps prioritize which compounds to synthesize and test in the lab, saving time and resources. For example, a QSAR study on piperidine derivatives identified key structural features responsible for their anticancer activity, guiding the design of more potent compounds. nih.gov

Pharmacological Research on this compound in Preclinical Models: A Review of Available Data

Following a comprehensive review of scientific literature, it has been determined that there is currently no publicly available preclinical pharmacological data for the chemical compound this compound. Extensive searches of scholarly databases and scientific repositories did not yield any studies investigating its receptor binding profiles, functional activities, enzymatic interactions, or neuropharmacological effects in non-human models.

Therefore, the detailed article requested, structured around the specific pharmacological aspects of this compound, cannot be generated at this time. The absence of research data for this compound prevents a scientifically accurate and informative discussion on the topics outlined.

Research in the field of medicinal chemistry often involves the synthesis and evaluation of numerous novel compounds. However, not all synthesized molecules undergo extensive pharmacological characterization that is subsequently published in the peer-reviewed literature. It is possible that this compound is a compound that has been synthesized but has not yet been the subject of in-depth preclinical investigation, or the data from such studies have not been made public.

Pharmacological Research on 2 Furan 3 Yl 1 Methylpiperidine in Preclinical Models

Neuropharmacological Investigations of 2-(Furan-3-yl)-1-methylpiperidine (Non-Human)

Assessment of Neurotransmitter System Modulation by this compound

Currently, there is no publicly available scientific literature detailing the assessment of neurotransmitter system modulation by this compound. Research in this area would typically involve a series of in vitro binding and functional assays to determine the compound's affinity and activity at various neurotransmitter receptors, transporters, and enzymes.

A standard approach would include radioligand binding assays to screen for affinity at a broad panel of central nervous system (CNS) targets. This would identify which neurotransmitter systems the compound is most likely to interact with. For example, screening might include dopamine (B1211576), serotonin, norepinephrine, acetylcholine, GABA, and glutamate (B1630785) receptors and transporters.

Following initial binding screens, functional assays would be employed to characterize the nature of the interaction (e.g., agonist, antagonist, inverse agonist, or modulator). Techniques such as second messenger assays (e.g., cAMP accumulation or calcium flux) or neurotransmitter uptake inhibition assays would provide data on the compound's functional effects.

Hypothetical Data Table: Neurotransmitter Receptor Binding Affinity of this compound

| Receptor/Transporter | Ki (nM) |

| Dopamine D1 | Data not available |

| Dopamine D2 | Data not available |

| Serotonin 5-HT1A | Data not available |

| Serotonin 5-HT2A | Data not available |

| Norepinephrine Transporter (NET) | Data not available |

| Dopamine Transporter (DAT) | Data not available |

| Serotonin Transporter (SERT) | Data not available |

Electrophysiological Studies of this compound in Neuronal Systems

No electrophysiological studies on the effects of this compound on neuronal systems have been published to date. Such studies are crucial for understanding how a compound alters neuronal excitability, synaptic transmission, and plasticity.

Typically, in vitro electrophysiology techniques such as patch-clamp recordings from cultured neurons or brain slices would be utilized. These experiments could assess the compound's effects on resting membrane potential, action potential firing, and synaptic currents (both excitatory and inhibitory). For instance, researchers might investigate whether the compound modulates specific ion channels (e.g., sodium, potassium, or calcium channels) or enhances or suppresses synaptic transmission mediated by neurotransmitters like glutamate or GABA.

Hypothetical Data Table: Effects of this compound on Neuronal Firing

| Neuronal Population | Concentration | Effect on Firing Rate |

| Dopaminergic neurons (VTA) | Data not available | Data not available |

| Pyramidal neurons (PFC) | Data not available | Data not available |

| Medium spiny neurons (Striatum) | Data not available | Data not available |

Behavioral Phenotyping in Animal Models Administered this compound

Depending on the in vitro pharmacology profile, a range of behavioral assays would be selected. For example, if the compound shows affinity for dopamine receptors, its effects on locomotion (e.g., open field test), motor coordination (e.g., rotarod test), and reward-related behaviors (e.g., conditioned place preference) would be investigated. If serotonergic activity is indicated, tests for anxiety-like behavior (e.g., elevated plus maze, light-dark box) and depression-like behavior (e.g., forced swim test, tail suspension test) would be relevant. nih.gov

Hypothetical Data Table: Behavioral Effects of this compound in Rodent Models

| Behavioral Test | Animal Model | Outcome |

| Open Field Test | Mouse | Data not available |

| Elevated Plus Maze | Rat | Data not available |

| Forced Swim Test | Mouse | Data not available |

| Conditioned Place Preference | Rat | Data not available |

In Vitro and Ex Vivo Tissue Preparations for this compound Pharmacology

Specific data from in vitro and ex vivo tissue preparations examining the pharmacology of this compound are not present in the current scientific literature. These methods provide valuable insights into a compound's effects in a more physiologically relevant context than isolated cells, while still allowing for a high degree of experimental control. nih.gov

In vitro studies on isolated tissues, such as preparations of rodent vas deferens, ileum, or aorta, can be used to characterize the functional activity of a compound on smooth muscle contraction or relaxation mediated by various neurotransmitter systems. Ex vivo techniques, such as brain slice preparations for neurochemical analysis (e.g., measuring neurotransmitter release) or electrophysiology, offer a way to study the compound's effects within an intact neural circuit. nih.gov

Cellular Signaling Pathway Modulation by this compound

There is no published research on the modulation of cellular signaling pathways by this compound. Investigating these downstream effects is critical for understanding the molecular mechanisms that underlie a compound's pharmacological actions.

Once a primary molecular target is identified (e.g., a specific G protein-coupled receptor), studies would focus on the intracellular signaling cascades that are engaged following receptor activation or blockade. This could involve measuring changes in the levels of second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates, or assessing the phosphorylation state of key signaling proteins such as protein kinase A (PKA), protein kinase C (PKC), or mitogen-activated protein kinases (MAPKs) like ERK. These studies help to build a comprehensive picture of how the compound's interaction with its initial target translates into a cellular response.

Hypothetical Data Table: Effect of this compound on Second Messenger Production

| Cell Line | Target Receptor | Second Messenger | Change from Baseline |

| HEK293 | Data not available | cAMP | Data not available |

| CHO | Data not available | IP3 | Data not available |

| Primary Neurons | Data not available | Ca2+ | Data not available |

Structure Activity Relationship Sar and Structure Property Relationship Spr of 2 Furan 3 Yl 1 Methylpiperidine Analogues

Impact of Piperidine (B6355638) Ring Substitutions on 2-(Furan-3-yl)-1-methylpiperidine Activity

The piperidine ring is a prevalent scaffold in medicinal chemistry, and its substitution pattern significantly influences the biological activity of derivatives. ajchem-a.comajchem-a.com In the context of this compound, modifications to the piperidine ring can affect binding affinity, selectivity, and metabolic stability.

Substituents at various positions on the piperidine ring can modulate the compound's interaction with its biological target. For instance, in related 2-arylpiperidine series, the introduction of small alkyl groups at the 3- or 4-positions can alter the conformational preference of the aryl group, which in turn can impact receptor binding. researchgate.net The nature of the substituent on the piperidine nitrogen is also critical. While the parent compound has a methyl group, varying the size and electronics of this substituent can fine-tune the compound's properties. For example, replacing the N-methyl group with larger alkyl groups or incorporating polar functionalities can affect the compound's solubility, membrane permeability, and potential for off-target interactions.

Studies on related piperidine derivatives have shown that introducing unsaturation in the piperidine ring can lead to a significant increase in potency in some cases. dndi.org However, this modification also carries the risk of altered metabolic pathways, which must be carefully considered. dndi.org

Table 1: Hypothetical Impact of Piperidine Ring Substitutions on the Activity of this compound Analogues

| Position of Substitution | Type of Substituent | Predicted Effect on Activity | Rationale |

| N1 | Larger alkyl groups (e.g., ethyl, propyl) | May increase lipophilicity, potentially affecting permeability and metabolism. | Based on general principles of medicinal chemistry. |

| C3 | Small alkyl groups (e.g., methyl) | Could introduce steric hindrance, influencing the orientation of the furan (B31954) ring and receptor interaction. | Inferred from studies on other 2-arylpiperidines. |

| C4 | Polar groups (e.g., hydroxyl, amino) | May improve solubility and provide additional hydrogen bonding interactions with the target. | General principle for enhancing pharmacokinetic properties. |

| C4 | Methylene group | Can serve as a functional handle for further derivatization. acs.org | Provides a point for chemical modification. acs.org |

This table is illustrative and based on general principles of medicinal chemistry and findings from related compound series. Specific effects would need to be determined experimentally.

Role of the Furan Moiety Modifications in this compound SAR

One common strategy in medicinal chemistry is the use of bioisosteric replacements, where a functional group is substituted with another group that has similar physical or chemical properties. nih.govyoutube.com In the case of the furan ring, it can be replaced by other five- or six-membered heterocycles such as thiophene (B33073), pyrrole, or even a phenyl ring. nih.govcambridgemedchemconsulting.com These modifications can lead to changes in metabolic stability, as the furan ring can sometimes be susceptible to oxidative metabolism. mdpi.com

Furthermore, substitution on the furan ring itself can provide additional points of interaction with a target protein. Introducing small, electron-donating or electron-withdrawing groups at the 4- or 5-positions of the furan ring can modulate the electronic distribution of the ring and its ability to participate in pi-stacking or hydrogen bonding interactions.

Table 2: Potential Bioisosteric Replacements for the Furan Moiety and Their Predicted Impact

| Original Moiety | Bioisosteric Replacement | Predicted Impact on Properties | Rationale |

| Furan | Thiophene | May alter electronic properties and metabolic stability. | Thiophene is a common bioisostere of furan. |

| Furan | Pyrrole | Introduces a hydrogen bond donor, potentially creating new interactions with the target. | Pyrrole offers different electronic and hydrogen bonding characteristics. |

| Furan | Phenyl | Increases lipophilicity and potential for pi-stacking interactions. | A common replacement to explore the importance of the heteroatom. |

| Furan | Thiazole | Can alter the geometric and electronic profile, potentially improving target engagement. | Provides different vector orientations for substituents. |

This table is illustrative and based on the concept of bioisosterism. The actual impact on activity would need to be confirmed through synthesis and biological testing.

Stereochemical Influences on the Biological Activity of this compound

Stereochemistry is a critical determinant of biological activity, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. nih.govnih.gov The this compound molecule possesses a chiral center at the C2 position of the piperidine ring, meaning it exists as a pair of enantiomers (R and S).

The three-dimensional arrangement of the furan and methylpiperidine moieties can lead to stereoselective interactions with a chiral biological target, such as a receptor or enzyme. nih.gov It is common for one enantiomer to have significantly higher affinity or efficacy than the other. For instance, in related 2-arylpiperidine compounds, the orientation of the aryl group relative to the piperidine ring is crucial for activity, and this is dictated by the stereochemistry at the C2 position. acs.orgwhiterose.ac.uk

The synthesis of enantiomerically pure forms of this compound is therefore essential to fully characterize its pharmacological profile and to develop a drug with an improved therapeutic index. colab.ws Kinetic resolution and asymmetric synthesis are common strategies to obtain single enantiomers. acs.orgwhiterose.ac.uk

Table 3: Hypothetical Comparison of the Biological Activity of Enantiomers

| Enantiomer | Predicted Biological Activity | Rationale |

| (R)-2-(Furan-3-yl)-1-methylpiperidine | Potentially the more active enantiomer (eutomer). | One enantiomer typically fits better into the chiral binding site of a biological target. |

| (S)-2-(Furan-3-yl)-1-methylpiperidine | Potentially the less active enantiomer (distomer). | The other enantiomer may have lower affinity or could even interact with different targets, leading to side effects. |

This table presents a hypothetical scenario. The actual determination of the eutomer requires experimental testing of the individual enantiomers.

Linker Region Contributions to the Pharmacological Profile of this compound Derivatives

In many drug molecules, a "linker" region connects two important pharmacophoric groups. In the case of this compound, the furan and piperidine rings are directly connected. Therefore, this section can be interpreted as considering the nature of the covalent bond between the two rings and the potential for introducing a linker.

In some classes of compounds, the introduction of a linker is a key strategy to optimize activity. For instance, in a series of histamine (B1213489) H3 receptor antagonists, the length of an alkyl linker between a piperidine ring and another cyclic moiety was found to influence receptor affinity. nih.gov While no direct studies on linker modifications of this compound are available, this remains a viable strategy for future analogue design.

Table 4: Hypothetical Linker Modifications and Their Potential Pharmacological Impact

| Linker Type | Predicted Effect on Pharmacological Profile | Rationale |

| Direct Bond (as in parent) | Provides a relatively rigid connection, limiting conformational flexibility. | The inherent structure of the molecule. |

| Methylene (-CH2-) | Increases flexibility, allowing for different spatial arrangements of the two rings. | A common strategy to explore conformational space. |

| Ether (-O-) | Introduces a polar, flexible linker that can act as a hydrogen bond acceptor. | Can improve solubility and provide new interaction points. |

| Amide (-CONH-) | Introduces a rigid, planar linker with hydrogen bond donor and acceptor capabilities. | Can enforce a specific conformation and provide strong directional interactions. |

This table is based on general principles of medicinal chemistry and illustrates potential avenues for analogue design.

Development of Predictive Models for this compound Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov These models can be valuable tools for predicting the activity of novel analogues, prioritizing synthetic efforts, and gaining insight into the structural features that are important for activity.

For a series of this compound analogues, a QSAR study would typically involve calculating a variety of molecular descriptors for each compound. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., partial charges). Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates a subset of these descriptors with the observed biological activity. nih.gov

While no specific QSAR models for this compound have been published, studies on other piperidine derivatives have successfully identified key descriptors for predicting their activity. nih.govnih.gov For example, hydrophobicity has been shown to be a dominant factor in the activity of some piperidine-containing enzyme inhibitors. nih.gov

Table 5: Common Descriptors Used in QSAR Models for Piperidine Derivatives

| Descriptor Type | Example Descriptor | Potential Relevance to this compound Activity |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions with the target. |

| Electronic | Dipole Moment | Reflects the overall polarity of the molecule and its potential for electrostatic interactions. |

| Steric | Molecular Volume | Relates to the size of the molecule and how well it fits into the binding pocket. |

| Topological | Wiener Index | Encodes information about the branching and connectivity of the molecular structure. |

This table lists common descriptors that could be relevant for developing a predictive QSAR model for this class of compounds.

Preclinical Metabolic Fate and Biotransformation of 2 Furan 3 Yl 1 Methylpiperidine

In Vitro Metabolic Stability Studies of 2-(Furan-3-yl)-1-methylpiperidine

In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's in vivo persistence and clearance. These studies typically utilize liver microsomes and hepatocytes, which are rich in the enzymes responsible for drug metabolism. nih.gov

Microsomal Stability of this compound

Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the Phase I metabolism of a vast number of compounds. nih.gov The stability of a compound when incubated with liver microsomes provides an estimate of its intrinsic clearance. nih.gov

Table 1: Microsomal Stability of this compound

| Species | Incubation Time (min) | % Parent Compound Remaining | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Human | Data not publicly available | Data not publicly available | Data not publicly available |

| Rat | Data not publicly available | Data not publicly available | Data not publicly available |

| Mouse | Data not publicly available | Data not publicly available | Data not publicly available |

| Dog | Data not publicly available | Data not publicly available | Data not publicly available |

Specific data regarding the microsomal stability of this compound is not available in the public domain. General research indicates that compounds containing a furan (B31954) ring can undergo metabolic oxidation. nih.gov

Hepatocyte Incubation Studies with this compound

Hepatocytes, the primary cells of the liver, contain both Phase I and Phase II metabolic enzymes, offering a more complete model of in vivo metabolism compared to microsomes. nih.gov These studies can provide data on both the rate of metabolism and the types of metabolites formed.

Table 2: Hepatocyte Stability of this compound

| Species | Incubation Time (hr) | % Parent Compound Remaining | Half-life (t½, min) |

|---|---|---|---|

| Human | Data not publicly available | Data not publicly available | Data not publicly available |

| Rat | Data not publicly available | Data not publicly available | Data not publicly available |

No specific data from hepatocyte incubation studies for this compound has been publicly reported. Studies on the furan moiety itself in rat hepatocytes show it can undergo metabolism leading to cytotoxicity, a process dependent on cytochrome P450 activity. nih.gov

Identification of this compound Metabolites (Non-Human, In Vitro)

Identifying the metabolites of a parent compound is crucial for understanding its biotransformation pathways. This process often involves incubating the compound with in vitro systems like liver microsomes or hepatocytes and analyzing the resulting mixture using techniques such as mass spectrometry.

There is no publicly available information specifically identifying the in vitro, non-human metabolites of this compound. However, based on the metabolism of other furan-containing compounds, potential metabolic pathways can be proposed. For instance, the metabolism of furosemide, which also contains a furan ring, involves oxidation of the furan ring as a major pathway. nih.gov Similarly, prazosin, another furan-containing drug, undergoes furan ring opening. nih.gov

Enzymatic Pathways Involved in the Metabolism of this compound

Determining the specific enzymatic pathways, particularly the cytochrome P450 (CYP) isoforms, responsible for a compound's metabolism is key to predicting potential drug-drug interactions. nih.gov

Specific enzymatic pathways for the metabolism of this compound have not been detailed in the available literature. However, the metabolism of the furan structure itself is known to be mediated by cytochrome P450 enzymes. nih.gov For other furan-containing molecules like furosemide, specific P450 enzymes such as 2C11, 2E1, 3A1, and 3A2 have been implicated in its metabolism in rats. nih.gov The piperidine (B6355638) ring present in the structure is also a common site for metabolic oxidation. nih.gov

Species Differences in the Preclinical Metabolism of this compound

Metabolic pathways and rates can differ significantly between preclinical species (e.g., rat, mouse, dog, monkey) and humans. nih.govfrontiersin.org Understanding these differences is vital for the accurate extrapolation of animal data to predict human pharmacokinetics. nih.gov

Direct comparative metabolic data for this compound across different species is not available. However, interspecies variations are common in drug metabolism. For example, studies with other compounds have shown significant differences in metabolic stability and the profile of metabolites formed between human, rat, mouse, dog, and monkey liver microsomes and hepatocytes. frontiersin.orgnih.gov Rat hepatocytes have been shown to be more metabolically active than mouse hepatocytes in the biotransformation of some furan-containing compounds. nih.gov

Based on the current search, there is a significant lack of specific published research on the advanced analytical methodologies for the chemical compound this compound. The performed searches did not yield detailed scholarly articles, experimental data, or established protocols necessary to construct a thorough and scientifically accurate article according to the user's detailed outline. The required information on specific HPLC and GC methods, mass spectrometry applications for structural characterization and quantification, and spectroscopic investigations for this particular compound is not available in the public domain.

Therefore, it is not possible to generate the requested article with the required level of detail, data tables, and research findings while maintaining scientific accuracy and adhering to the strict content inclusions. Providing a document without a strong scientific basis would be speculative and would not meet the quality standards of being professional and authoritative.

To fulfill this request, access to proprietary research databases, internal company documentation, or unpublished academic research focusing specifically on this compound would be necessary. Without such sources, any attempt to create the specified content would be unsubstantiated.

Advanced Analytical Methodologies for 2 Furan 3 Yl 1 Methylpiperidine Research

Spectroscopic Methods for Investigating 2-(Furan-3-yl)-1-methylpiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of "this compound." Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, enabling unambiguous confirmation of its complex heterocyclic structure.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" would exhibit characteristic signals corresponding to the furan (B31954) ring protons, the piperidine (B6355638) ring protons, and the N-methyl group protons. The furan ring protons are expected to appear in the aromatic region of the spectrum, typically between δ 6.0 and 7.5 ppm. Specifically, the protons at the 2-, 4-, and 5-positions of the 3-substituted furan ring will show distinct chemical shifts and coupling patterns. The piperidine ring protons will produce a more complex set of signals in the aliphatic region, generally between δ 1.4 and 3.0 ppm. The N-methyl group will present as a singlet, typically around δ 2.2-2.4 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the furan ring would resonate in the downfield region (δ 110-150 ppm), characteristic of aromatic and heteroaromatic systems. The piperidine ring carbons would appear in the upfield aliphatic region (δ 20-60 ppm), while the N-methyl carbon would have a characteristic chemical shift in the range of δ 40-50 ppm.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Furan-H2 | ~7.4 | Singlet |

| Furan-H5 | ~7.3 | Singlet |

| Furan-H4 | ~6.3 | Singlet |

| Piperidine-H2 (CH) | ~2.8-3.0 | Multiplet |

| Piperidine-H6 (eq) | ~2.6-2.8 | Multiplet |

| Piperidine-H6 (ax) | ~2.0-2.2 | Multiplet |

| N-CH₃ | ~2.3 | Singlet |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Furan-C2 | ~142 |

| Furan-C5 | ~139 |

| Furan-C3 | ~125 |

| Furan-C4 | ~110 |

| Piperidine-C2 | ~65-70 |

| Piperidine-C6 | ~55-60 |

| N-CH₃ | ~42-46 |

| Piperidine-C3 | ~30-35 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Research

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in "this compound." The spectrum would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions include C-H stretching vibrations for the furan and piperidine rings, as well as the N-methyl group. The furan ring itself will exhibit characteristic C=C and C-O-C stretching vibrations. While a specific spectrum for the title compound is not available, data from related furan globalresearchonline.netnist.govresearchgate.net and piperidine nist.gov structures can be used for prediction.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Furan C-H Stretch | ~3100-3150 |

| Aliphatic C-H Stretch (Piperidine & N-Methyl) | ~2800-3000 |

| C=C Stretch (Furan Ring) | ~1500-1600 |

| C-N Stretch | ~1100-1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The furan ring in "this compound" is the primary chromophore. Furan and its simple derivatives typically exhibit a strong absorption band in the UV region, usually around 200-220 nm, corresponding to a π → π* transition. The presence of the piperidine substituent may cause a slight shift in the absorption maximum (λmax).

Sample Preparation Strategies for this compound in Research Studies

The choice of sample preparation strategy for "this compound" is highly dependent on the matrix in which it is being analyzed and the concentration levels of interest. For pure compounds or in the context of synthetic reaction monitoring, simple dissolution in a suitable deuterated solvent (for NMR) or a transparent solvent (for UV-Vis) is typically sufficient.

When analyzing for "this compound" in complex matrices such as biological fluids or environmental samples, more elaborate sample preparation techniques are necessary to remove interfering substances and concentrate the analyte. Common strategies include:

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. Given the basic nature of the piperidine nitrogen, adjusting the pH of an aqueous sample to be basic would ensure the compound is in its free base form, facilitating its extraction into an organic solvent like dichloromethane (B109758) or ethyl acetate.

Solid-Phase Extraction (SPE): SPE offers a more efficient and selective method for sample cleanup and concentration. For a basic compound like "this compound," a cation-exchange SPE sorbent could be employed. The sample would be loaded at a neutral or slightly acidic pH, where the analyte is protonated and retained on the sorbent. Interfering components can be washed away, and the pure analyte is then eluted with a solvent containing a base, such as ammoniated methanol. Alternatively, a reversed-phase sorbent (e.g., C18) could be used. In some applications involving similar amine-containing compounds, the use of additives like 1-methylpiperidine (B42303) in the elution solvent has been shown to improve recovery and sensitivity in subsequent analyses. diva-portal.orgnih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, popular in pesticide residue analysis, involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using a mixture of salts and sorbents. nih.gov This approach could be adapted for the extraction of "this compound" from solid or semi-solid matrices.

The selection of the optimal sample preparation method requires careful consideration of the analyte's physicochemical properties, the nature of the sample matrix, and the sensitivity requirements of the subsequent analytical instrumentation.

Medicinal Chemistry Implications and Future Research Directions for 2 Furan 3 Yl 1 Methylpiperidine

2-(Furan-3-yl)-1-methylpiperidine as a Privileged Scaffold in Drug Discovery Research

The concept of a "privileged scaffold" is central to modern drug discovery, referring to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The this compound core possesses structural features that suggest its potential as such a scaffold. The piperidine (B6355638) ring, a saturated six-membered heterocycle, is a ubiquitous component in a vast number of pharmaceuticals and natural alkaloids, valued for its ability to introduce three-dimensionality and provide key interaction points with biological macromolecules. rsc.org The furan (B31954) ring, an aromatic five-membered heterocycle containing an oxygen atom, is also a common motif in biologically active compounds, contributing to the molecule's electronic properties, polarity, and potential for hydrogen bonding. mdpi.comijabbr.comutripoli.edu.ly

The combination of the flexible, basic piperidine unit and the rigid, polar furan ring in this compound could allow for a diverse range of interactions with various protein targets. The N-methyl group on the piperidine ring can influence the compound's basicity, lipophilicity, and metabolic stability, all critical parameters in drug design. The linkage of the furan ring at the 2-position of the piperidine introduces a specific spatial arrangement that can be exploited for selective binding. While direct evidence for this compound as a privileged scaffold is not yet established in the literature, the well-documented activities of related furan-piperidine derivatives suggest its significant potential. For instance, derivatives of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole have shown antimicrobial activity, highlighting the potential of this combined scaffold to yield biologically active agents. researchgate.net

Design Principles for Novel Chemical Entities Based on the this compound Core

The design of novel chemical entities based on the this compound core would be guided by established principles of medicinal chemistry, focusing on structure-activity relationship (SAR) studies. Key areas for modification would include the furan ring, the piperidine ring, and the linkage between them.

Table 1: Potential Modifications and Their Rationale

| Molecular Region | Potential Modifications | Rationale for Modification |

| Furan Ring | Substitution at the 2-, 4-, or 5-positions with various functional groups (e.g., halogens, alkyls, aryls, nitro groups). | To modulate electronic properties, lipophilicity, and steric interactions with the target binding site. For example, studies on furan-containing compounds have shown that substitutions can significantly impact biological activity. ijabbr.comnih.gov |

| Piperidine Ring | Variation of the N-substituent (e.g., replacing the methyl group with larger alkyls, aryls, or functionalized chains). Introduction of substituents on the carbon atoms of the piperidine ring. | To alter basicity, solubility, and metabolic stability. The N-substituent can also be designed to interact with specific pockets in a receptor. |

| Linkage | Altering the point of attachment on the furan ring (e.g., 2-(furan-2-yl)-1-methylpiperidine). Introducing a linker between the two rings. | To change the relative orientation of the two rings, which can be critical for optimal binding to a biological target. |

A systematic exploration of these modifications would allow for the development of a library of analogues with diverse physicochemical properties and biological activities. For instance, in a study of 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors, modifications on the furan ring and the amine substituent led to significant changes in inhibitory activity, demonstrating the sensitivity of biological targets to subtle structural changes in such scaffolds. nih.gov

Integration of this compound into Multicomponent Reaction Frameworks

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry, allowing for the rapid and efficient synthesis of complex molecules in a single step. The this compound scaffold, or its precursors, could potentially be integrated into MCR frameworks to generate diverse libraries of novel compounds.

For example, the piperidine moiety could be constructed via an MCR, such as a one-pot synthesis involving an amine, an aldehyde, and a dienophile. Alternatively, a pre-formed 2-(furan-3-yl)piperidine could be used as a building block in subsequent MCRs. The secondary amine of the piperidine ring is a common reactant in many MCRs, such as the Ugi and Mannich reactions.

Table 2: Potential Multicomponent Reactions Involving the Furan-Piperidine Scaffold

| Multicomponent Reaction | Potential Role of the Scaffold/Precursors | Resulting Molecular Complexity |

| Ugi Reaction | The piperidine nitrogen can act as the amine component. | Generation of α-acylamino carboxamides with diverse substituents. |

| Mannich Reaction | The piperidine can serve as the amine component, reacting with an aldehyde and a C-H acidic compound. | Formation of β-amino carbonyl compounds. |

| Petasis Reaction | The secondary amine of the piperidine can react with an aldehyde and a boronic acid. | Synthesis of β-amino alcohols and their derivatives. |

The use of MCRs would enable the rapid exploration of the chemical space around the this compound core, facilitating the discovery of new bioactive molecules.

Emerging Research Areas for this compound and its Analogues

Given the wide range of biological activities associated with furan and piperidine derivatives, several emerging research areas can be envisioned for analogues of this compound.

Neurodegenerative Diseases: Piperidine-containing compounds are well-represented among drugs targeting the central nervous system. The furan-piperidine scaffold could be explored for its potential as modulators of targets relevant to Alzheimer's disease, Parkinson's disease, and other neurological disorders.

Antimicrobial Agents: As suggested by the activity of related compounds, the furan-piperidine scaffold could be a promising starting point for the development of new antibacterial and antifungal agents, particularly in the face of growing antimicrobial resistance. researchgate.net

Anticancer Agents: Many anticancer drugs contain heterocyclic scaffolds. The potential of this compound analogues to inhibit cancer cell proliferation could be investigated, targeting various kinases or other signaling pathways involved in cancer.

Anti-inflammatory Agents: Furan derivatives have been reported to possess anti-inflammatory properties. mdpi.com The combination with the piperidine moiety could lead to the discovery of novel anti-inflammatory drugs with unique mechanisms of action.

Challenges and Opportunities in this compound-Related Academic Research

The exploration of the this compound scaffold in academic research presents both challenges and opportunities.

Challenges:

Synthesis: The synthesis of specifically substituted furan and piperidine derivatives can be challenging, potentially requiring multi-step procedures and careful control of stereochemistry.

Lack of Precedent: The limited amount of existing research on this specific scaffold means that initial studies would be highly exploratory, with a higher risk of not finding significant biological activity.

Metabolic Stability: Furan rings can be susceptible to metabolic oxidation, which could be a potential liability for drug development.

Opportunities:

Novelty: The unexplored nature of this scaffold provides a significant opportunity for novel discoveries and intellectual property.

Access to Diverse Chemical Space: The potential for derivatization and use in multicomponent reactions allows for the creation of large and diverse chemical libraries.

Interdisciplinary Research: The study of this scaffold would necessitate collaboration between synthetic chemists, medicinal chemists, and biologists, fostering a rich interdisciplinary research environment.

Q & A

Q. What synthetic strategies are recommended for 2-(Furan-3-yl)-1-methylpiperidine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between furan derivatives and piperidine precursors. For example, cesium carbonate (Cs₂CO₃) can act as a base in polar aprotic solvents (e.g., DMF) to facilitate alkylation of the piperidine nitrogen. Reaction temperatures between 60–80°C and inert atmospheres (N₂/Ar) are recommended to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves yield .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions on the piperidine ring and furan moiety. For instance, coupling constants in ¹H NMR distinguish axial/equatorial conformations.

- IR : Stretching frequencies (~1600 cm⁻¹ for C=C in furan; ~2800 cm⁻¹ for C-H in piperidine) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns. PubChem data for analogous piperidine derivatives (e.g., InChI keys, molecular formulas) can guide interpretation .

Q. What safety protocols should be followed given limited toxicity data?

- Methodological Answer : Assume acute toxicity (Category 4 oral, H302) and skin/eye irritation (H315/H319) based on structurally similar piperidine hydrochlorides. Use PPE (gloves, goggles), work in a fume hood, and implement spill containment measures. Toxicity uncertainties require adherence to ALARA principles (As Low As Reasonably Achievable) for exposure .

Advanced Research Questions

Q. How can contradictions in solubility or stability data be resolved experimentally?

- Methodological Answer : Conduct systematic solubility studies in solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis. For stability, perform accelerated degradation studies under varied pH, temperature, and light exposure. Compare results with computational predictions (e.g., Hansen solubility parameters, LogP calculations) .

Q. What strategies are recommended for predicting pharmacological targets?

- Methodological Answer : Use molecular docking (AutoDock, Schrödinger) to model interactions with GPCRs or ion channels. Prioritize targets based on structural analogs (e.g., fluorophenoxy-piperidine derivatives with CNS activity). Validate predictions via in vitro assays (e.g., radioligand binding for receptor affinity) .

Q. How can stability under non-ambient conditions (e.g., high humidity) be assessed?

Q. What analytical methods are suitable for quantifying impurities in synthesized batches?

Q. How can computational modeling clarify reactivity patterns in electrophilic substitution?

- Methodological Answer : Apply density functional theory (DFT) to calculate Fukui indices for electrophilic attack sites. Compare frontier molecular orbitals (HOMO/LUMO) with experimental reactivity data (e.g., bromination or nitration outcomes). Validate with spectral simulations (e.g., NMR chemical shift predictions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.